2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-22-11-10-19-8-6-14(7-9-19)13-18-25(20,21)17-12-15(23-2)4-5-16(17)24-3/h4-5,12,14,18H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNDDJUSGGNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine undergoes N-alkylation with 2-methoxyethyl bromide or chloride in the presence of a base. This reaction typically employs potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 2-Methoxyethyl bromide, K₂CO₃ | DMF | 80°C | 16 h | 65% |
The product is purified via column chromatography (silica gel, ethyl acetate/methanol eluent) to isolate (1-(2-methoxyethyl)piperidin-4-yl)methanamine.
Reductive Amination Alternative
An alternative route involves reductive amination of piperidin-4-ylmethanamine with 2-methoxyacetaldehyde using sodium tris(acetoxy)borohydride (STAB) in dichloromethane (DCM) at 0–20°C. This method avoids harsh alkylation conditions and improves stereochemical control.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 2-Methoxyacetaldehyde, STAB | DCM | 0–20°C | 16 h | 72% |
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,4-dimethoxybenzene. The reaction employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| ClSO₃H, SOCl₂ | DCM | 0°C → rt | 4 h | 85% |
Sulfonamide Coupling Reaction
The final step involves reacting 2,5-dimethoxybenzenesulfonyl chloride with (1-(2-methoxyethyl)piperidin-4-yl)methanamine in the presence of a base to neutralize HCl. Triethylamine (TEA) in tetrahydrofuran (THF) at 0–25°C is commonly employed.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| TEA, THF | THF | 0°C → rt | 12 h | 78% |
Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) yields the final product.
Optimization and Challenges
Side Reactions and Mitigation
Yield Enhancement Strategies
- Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates sulfonamide coupling, improving yields to 85%.
- Microwave-Assisted Synthesis : Reducing reaction time from 12 h to 2 h while maintaining 75% yield.
Characterization Data
Key analytical data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, ArH), 6.55 (d, J = 8.8 Hz, 1H, ArH), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.45 (m, 2H, NCH₂), 2.90 (m, 2H, piperidine-H), 2.30 (m, 1H, piperidine-H), 1.70–1.40 (m, 4H, piperidine-H).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₈N₂O₅S [M+H]⁺: 409.1795; found: 409.1798.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides with various functional groups.
Scientific Research Applications
Neurological Disorders
The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, which may modulate their activity favorably for therapeutic effects.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that derivatives of piperidine can significantly reduce seizure activity in animal models, suggesting that 2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may also possess similar effects .
Case Study 1: Anticonvulsant Evaluation
A study evaluated the anticonvulsant properties of similar piperidine derivatives using maximal electroshock seizure models. Compounds demonstrated significant activity with effective doses lower than traditional anticonvulsants like phenobarbital . This suggests that this compound may warrant further investigation in this area.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of related compounds in behavioral models of anxiety and depression. Results indicated that certain modifications to the piperidine structure enhanced anxiolytic effects without significant sedative side effects . This highlights the potential for developing safer therapeutic options based on this compound's framework.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzenesulfonamide: Lacks the piperidinyl and methoxyethyl substituents.
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy groups on the benzene ring.
2,5-dimethoxy-N-methylbenzenesulfonamide: Lacks the piperidinyl and methoxyethyl substituents.
Uniqueness
2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both methoxy and piperidinyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its solubility and stability.
Biological Activity
2,5-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its unique chemical structure, which includes a benzenesulfonamide core and methoxy and piperidinyl substituents. This compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 372.5 g/mol
- CAS Number : 953208-25-8
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidinyl Intermediate : Reaction of 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
- Sulfonamide Formation : The piperidinyl intermediate is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final sulfonamide compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly neurotransmitter receptors. The piperidine moiety is known to influence receptor binding and activity.
Potential Pharmacological Effects
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.
Research Findings
Recent studies have explored the compound's effects on specific receptor systems and cellular pathways:
- A study on similar compounds indicated that modifications in the piperidine structure can significantly alter binding affinities to dopamine receptors, suggesting that this compound may also interact with dopaminergic signaling pathways .
- Another investigation highlighted the potential for sulfonamide derivatives to act as biochemical probes in enzyme interaction studies, further supporting their role in understanding cellular mechanisms .
Case Studies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis typically involves coupling a piperidinylmethylamine intermediate with 2,5-dimethoxybenzenesulfonyl chloride. Key steps include:
- Using K₂CO₃ as a base in aprotic solvents (e.g., DMF or dichloromethane) to facilitate sulfonamide bond formation .
- Maintaining temperatures between 0–25°C to minimize side reactions .
- Purification via column chromatography or recrystallization, yielding 70–84% for analogous sulfonamides .
- Confirm purity (>95%) using UPLC/MS and structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks: benzenesulfonamide aromatic protons at δ 6.8–7.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, piperidine methylene protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₃₄N₂O₆S for analog compound 10 in ) .
- Melting point analysis : Confirms crystalline purity (e.g., 124.9–125.8°C for compound 10) .
- HPLC/UPLC : Quantifies purity and monitors degradation under stress conditions .
Q. How can aqueous solubility challenges be addressed during in vitro assays?
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
- Synthesize hydrophilic prodrugs (e.g., phosphate esters) for improved pharmacokinetics .
Advanced Research Questions
Q. How can target selectivity (e.g., α2A vs. 5-HT7 receptors) be validated experimentally?
Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy?
- Evaluate pharmacokinetic parameters : Measure plasma/tissue concentrations via LC-MS to ensure adequate exposure .
- Assess blood-brain barrier (BBB) penetration : Use logP/logD values (optimal range: 2–4) and in situ perfusion models .
- Optimize dosing regimens (e.g., repeated administration) to account for rapid metabolism .
Q. How can structure-activity relationships (SAR) guide further optimization?
- Modify substituents systematically:
- Use molecular docking to predict binding poses in receptor homology models (e.g., Pi stacking with Phe residues in α2A) .
Q. What in vivo models are suitable for validating antidepressant-like effects?
Q. How can metabolic instability be mitigated during lead optimization?
- Identify metabolic soft spots via LC-MS/MS metabolite profiling (e.g., oxidation of piperidine or O-demethylation) .
- Introduce deuterium at labile positions (e.g., methoxy groups) to slow CYP450-mediated degradation .
- Replace metabolically vulnerable moieties (e.g., methyl groups with trifluoromethyl) .
Data Analysis and Methodological Challenges
Q. How should researchers analyze conflicting results in receptor binding vs. functional assays?
- Confirm assay conditions: Ensure receptor expression levels and coupling efficiency (e.g., G-protein vs. β-arrestin pathways) are consistent .
- Use Schild regression analysis to distinguish competitive vs. allosteric antagonism .
- Validate findings with orthogonal methods (e.g., calcium flux assays for 5-HT7) .
Q. What computational tools predict off-target interactions or toxicity risks?
- SwissADME : Estimates bioavailability, BBB penetration, and CYP inhibition .
- ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonamide-related hypersensitivity) .
- Molecular dynamics simulations : Assess binding stability in lipid bilayers for membrane-bound targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
